Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate
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Overview
Description
Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by its unique structure, which includes a cyanoamino group, a methylsulfanyl group, and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate can be achieved through various methods. One common approach involves the reaction of an amine with an isocyanate to form the carbamate ester. For example, the reaction of ethyl isocyanate with a suitable amine under controlled conditions can yield the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives, which are highly reactive and hazardous. more environmentally friendly methods have been developed, such as the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts . This phosgene-free synthesis is considered a step towards sustainable chemical processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Medicine: Carbamates are known for their use in pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. For example, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . The cyano and methylsulfanyl groups may also interact with other molecular pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid, commonly used as a carbamoyl donor in synthetic reactions.
Benzyl carbamate: Used as a protecting group for amines in organic synthesis.
Uniqueness
Ethyl [(cyanoamino)(methylsulfanyl)methylidene]carbamate is unique due to its combination of functional groups, which provide distinct reactivity and potential applications. The presence of the cyanoamino and methylsulfanyl groups allows for specific interactions and reactions that are not possible with simpler carbamates.
Properties
CAS No. |
62808-03-1 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C6H9N3O2S/c1-3-11-6(10)9-5(12-2)8-4-7/h3H2,1-2H3,(H,8,9,10) |
InChI Key |
QFRDCRTZWOOPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=NC#N)SC |
Origin of Product |
United States |
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